
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane is a chemical compound with the molecular formula C10H18Si. It is a silane derivative characterized by a cyclohexadiene ring substituted with a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane typically involves the reaction of 4-methylcyclohexa-1,5-diene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexene or cyclohexane ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Cyclohexene or cyclohexane derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in modifying biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane involves its ability to undergo various chemical transformations due to the presence of the reactive cyclohexadiene ring and the trimethylsilyl group. The compound can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
- Trimethyl(5-methyl-1,5-cyclohexadien-1-yl)silane
- Trimethyl(6-methyl-1-cyclohexen-1-yl)silane
- Trimethyl[(4-methyl-3-cyclohexen-1-yl)methyl]silane
Uniqueness
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
81064-06-4 |
|---|---|
分子式 |
C10H18Si |
分子量 |
166.33 g/mol |
IUPAC 名称 |
trimethyl-(4-methylcyclohexa-1,5-dien-1-yl)silane |
InChI |
InChI=1S/C10H18Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5,7-9H,6H2,1-4H3 |
InChI 键 |
OYRRSUKXSNDTAT-UHFFFAOYSA-N |
规范 SMILES |
CC1CC=C(C=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


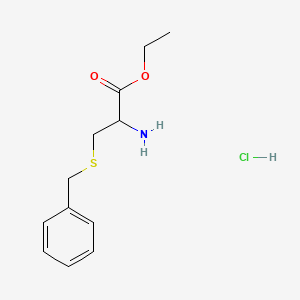
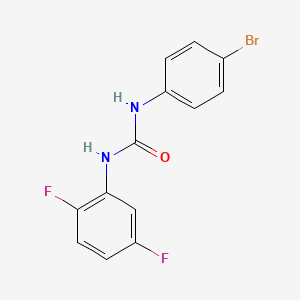
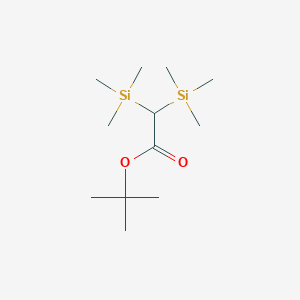

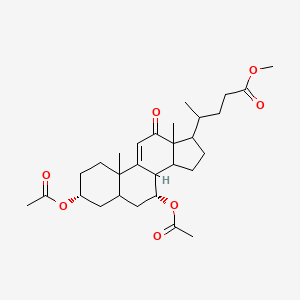
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
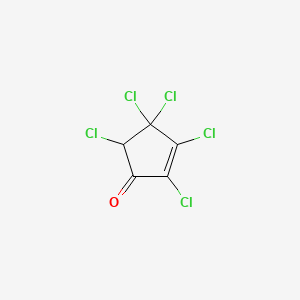
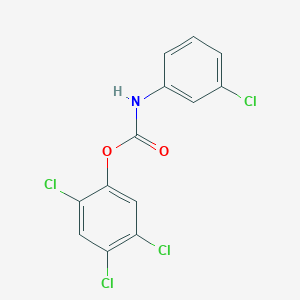
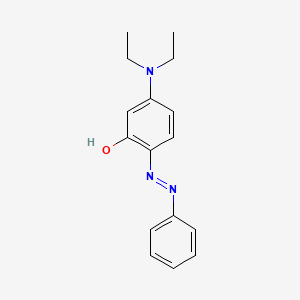
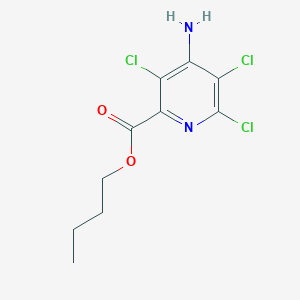

![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)

